molecular formula C15H17N5 B2626983 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole CAS No. 338419-70-8

4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole

Cat. No.: B2626983
CAS No.: 338419-70-8
M. Wt: 267.336
InChI Key: ISMDMJZAUFJVRY-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)-5H-pyrimido[5,4-b]indole is a chemical compound based on the pyrimido[5,4-b]indole scaffold, a structure recognized in immunological and microbiological research. This specific analogue is offered for investigative purposes to explore its potential bioactivity. The pyrimido[5,4-b]indole core is identified as a novel, non-lipid-like chemotype that acts as a Toll-like receptor 4 (TLR4) agonist . TLR4 is a key pattern-recognition receptor in the innate immune system, and its agonists are of significant interest for their potential in vaccine adjuvant development and cancer immunotherapy . Furthermore, research on structurally similar compounds within this chemical family has revealed activity in preventing bacterial biofilm formation, specifically against Salmonella , without affecting planktonic growth, suggesting a potential strategy for slowing resistance development . The presence of the 4-methylpiperazino moiety is a common feature in pharmacologically active compounds and may influence the molecule's properties and target interactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-19-6-8-20(9-7-19)15-14-13(16-10-17-15)11-4-2-3-5-12(11)18-14/h2-5,10,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMDMJZAUFJVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and subsequent functionalization to introduce the piperazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular pathways.

    Medicine: It has potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Pyrimido[5,4-b]indole Derivatives and Their Properties

Compound Name Substituent at Position 4 Molecular Formula Biological Activity Reference Evidence
4-(4-Methylpiperazino)-5H-pyrimido[5,4-b]indole 4-Methylpiperazino C15H17N5 Inferred ligand activity (e.g., adrenoceptors)
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole Hydrazino, 8-methyl C11H11N5 Unspecified reactivity
8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine 4-(3-Morpholinopropyl)amine, 8-chloro C17H22ClN5O Antichagasic activity (T. cruzi)
4-[4-(3-Phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole 4-(3-Phenylallylpiperazinyl) C23H22N5 Salmonella biofilm inhibition
3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione 3-Substituted ethylpiperazine C23H22ClN5O2 Selective alpha-1 adrenoceptor ligand

Structure-Activity Relationships (SAR)

  • Piperazine Modifications: The 4-methylpiperazino group in the target compound likely balances lipophilicity and basicity, enhancing membrane permeability and receptor binding. In contrast, bulky substituents (e.g., 3-phenylallyl in biofilm inhibitors) improve hydrophobic interactions but may reduce solubility . Substituting the piperazine with electron-withdrawing groups (e.g., 4-chlorophenyl in ) increases alpha-1 adrenoceptor affinity, while methyl groups may favor subtype selectivity (e.g., alpha-1D over alpha-1A/B) .
  • Core Modifications :

    • Addition of a 8-chloro group (as in antichagasic analogs) enhances antiparasitic activity but reduces selectivity due to off-target effects .
    • Fluorine or methoxy substituents at the 7- or 8-positions (e.g., biofilm inhibitors) improve steric and electronic interactions with bacterial targets .
  • Chain Length and Rigidity :

    • Ethyl or propyl spacers between the pyrimidoindole core and piperazine (e.g., ) optimize receptor-ligand geometry, while rigid analogs aid in pharmacophore modeling .

Biological Activity

4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is a compound that has gained attention for its potential biological activities, particularly in the context of immune modulation. This article delves into its biological activity, focusing on its interaction with Toll-like receptors (TLRs), specifically TLR4, and its implications for therapeutic applications.

Toll-like Receptor Activation

The primary biological activity of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is its ability to selectively stimulate TLR4. TLRs are crucial components of the innate immune system, playing a significant role in recognizing pathogens and initiating immune responses. The compound has been identified as a potent activator of NFκB, a key transcription factor involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the pyrimido[5,4-b]indole scaffold can significantly affect its biological activity. Notably, substitution at various positions (carboxamide, N-3, and N-5) has been correlated with differential production of cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) .

Table 1: Effects of Substituents on Cytokine Production

CompoundSubstitutionIL-6 ReleaseIP-10 Production
Compound 1NoneHighLow
Compound 2N-3 MethylModerateHigh
Compound 3N-5 EthylLowModerate

This table summarizes the impact of different substitutions on cytokine production, highlighting how structural modifications can optimize the compound's immune-modulatory effects.

Cytotoxicity and Safety Profile

One of the significant advantages of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is its low cytotoxicity. Modifications at the N-5 position with short alkyl groups have been shown to reduce cytotoxic effects while maintaining TLR4 agonist activity . This characteristic makes it a promising candidate for further development as an adjuvant or immune modulator.

High-Throughput Screening Results

A high-throughput screening study identified several substituted pyrimido[5,4-b]indoles as effective TLR4 stimulators. The most potent compounds were found to induce lower IL-6 release while promoting higher levels of IP-10 production, suggesting a skewing towards type I interferon responses .

Figure 1: Cytokine Induction Curves

Cytokine Induction Curves (Illustrative purposes only)

This figure illustrates the dose-dependent response of various compounds in inducing cytokine production.

Computational Studies

Computational analyses have provided insights into the binding interactions of these compounds within the TLR4/MD-2 complex. Active compounds primarily bind to MD-2, enhancing their efficacy as TLR agonists . These studies are crucial for understanding how structural features influence biological activity and guiding future modifications.

Q & A

Q. Methodological

  • Radioligand displacement : Compete with [³H]prazosin in rat cortical membranes for alpha-1 affinity .
  • Cruzain inhibition : Fluorescent substrate (Z-Phe-Arg-AMC) assays at pH 6.5 to measure IC₅₀ values .

How to optimize catalytic conditions for synthesis?

Q. Methodological

  • Catalyst screening : CuI (10 mol%) with Cs₂CO₃ (2 equiv) maximizes yield in cascade cyclization .
  • Solvent selection : Dichloroethane or DMF improves cyclization efficiency in Pd-catalyzed routes .

What strategies enable molecular simplification in drug design?

Q. Advanced

  • Scaffold hopping : Replace complex moieties (e.g., morpholinopropyl) with simpler groups (aniline, pyrrole) while retaining activity .
  • Fragment-based design : Use X-ray crystallography of cruzain-inhibitor complexes to identify essential pharmacophores .

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